Cas no 2734778-64-2 (1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol)

1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol is a halogenated aromatic compound featuring both bromo and fluoro substituents on the phenyl ring, along with a dichlorinated ethanol side chain. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of multiple halogens enhances its utility in cross-coupling reactions and nucleophilic substitutions, enabling precise functionalization. Its stability under controlled conditions ensures consistent performance in synthetic applications. The compound’s distinct electronic properties, influenced by the electron-withdrawing effects of the halogens, further contribute to its versatility in constructing complex molecular architectures. Suitable for research and industrial use, it adheres to high purity standards.
1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol structure
2734778-64-2 structure
Product Name:1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol
CAS No:2734778-64-2
MF:C8H6BrCl2FO
MW:287.94
CID:5080237
Update Time:2025-05-20

1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol
    • Inchi: 1S/C8H6BrCl2FO/c9-4-2-1-3-5(12)6(4)7(13)8(10)11/h1-3,7-8,13H
    • InChI Key: OYUXKIXICMAAOC-UHFFFAOYSA-N
    • SMILES: C1C(Br)=C(C(=CC=1)F)C(C(Cl)Cl)O

1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022KII-250mg
1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol
2734778-64-2 95%
250mg
$1114.00 2025-02-17
Aaron
AR022KII-500mg
1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol
2734778-64-2 95%
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Aaron
AR022KII-1g
1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol
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$404.00 2023-12-15

Additional information on 1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol

Professional Introduction to Compound with CAS No. 2734778-64-2 and Product Name: 1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol

The compound with the CAS number 2734778-64-2 and the product name 1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of both bromine and fluorine substituents in its aromatic ring, combined with the dichloroethanol moiety, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. The 1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol molecule exemplifies this trend, as its halogenated structure allows for versatile functionalization. This flexibility is particularly advantageous in medicinal chemistry, where the ability to modify multiple sites on a molecule can lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of biologically active molecules. The bromo and fluorine substituents provide handles for further chemical transformations, enabling chemists to construct intricate scaffolds essential for drug discovery. For instance, palladium-catalyzed cross-coupling reactions are frequently employed to introduce additional functional groups at specific positions, thereby tailoring the pharmacological properties of the resulting compounds. Such methodologies have been instrumental in developing treatments for a wide range of diseases, including oncology and infectious disorders.

Recent studies have highlighted the importance of fluorinated compounds in modern drug design. The electron-withdrawing nature of fluorine atoms can significantly influence the electronic properties of a molecule, thereby modulating its interactions with biological targets. In particular, 1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol has been investigated for its potential as a precursor in the synthesis of kinase inhibitors, which are critical in cancer therapy. By leveraging its structural motifs, researchers have been able to develop analogs with enhanced selectivity and potency against target enzymes.

The dichloroethanol group in this compound also contributes to its utility as a synthetic intermediate. The presence of two chlorine atoms offers multiple points for further functionalization, allowing for the creation of diverse chemical libraries. This property is particularly valuable in high-throughput screening (HTS) campaigns, where large numbers of derivatives are synthesized to identify lead compounds for further optimization. Moreover, the alcohol functionality provides a site for derivatization via esterification or etherification, expanding the scope of possible applications.

Advances in computational chemistry have further enhanced our understanding of how 1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol behaves in biological systems. Molecular modeling studies have revealed that its halogenated aromatic core can interact favorably with hydrophobic pockets in protein targets, improving binding affinity. Additionally, quantum mechanical calculations have been used to predict metabolic pathways and potential degradation products, aiding in the design of more stable and bioavailable drug candidates.

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. Common methodologies include nucleophilic substitution reactions at the bromine substituent followed by functional group interconversions at the alcohol moiety. Recent innovations in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These advancements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

As research continues to uncover new applications for halogenated aromatic compounds like 1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol, collaborations between academia and industry are becoming increasingly vital. Such partnerships facilitate the rapid translation of laboratory discoveries into clinical candidates, ultimately benefiting patients worldwide. By combining expertise from organic chemistry, medicinal chemistry, and computational biology, researchers are poised to unlock new therapeutic possibilities derived from this versatile compound.

In conclusion,1-(2-Bromo-6-fluorophenyl)-2,2-dichloroethanol represents a cornerstone in modern pharmaceutical research due to its unique structural features and broad applicability. Its role as a synthetic intermediate continues to drive innovation across multiple disciplines within chemical biology. As our understanding of molecular interactions deepens,this compound will undoubtedly play an integral part in shaping future treatments for complex diseases.

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